molecular formula C27H41NO2 B095544 Solasodenone CAS No. 17094-86-9

Solasodenone

Cat. No.: B095544
CAS No.: 17094-86-9
M. Wt: 411.6 g/mol
InChI Key: XCAKPWXDUSEAEH-CLGLNXEMSA-N
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Description

Solasodenone is a steroidal alkaloid that belongs to the Solanaceae family, which includes plants like potatoes and tomatoes. It is a derivative of solasodine and is known for its bioactive properties. This compound has been studied for its potential therapeutic applications, including anticancer, antifungal, and immunomodulatory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Solasodenone can be synthesized from solasodine through a series of chemical reactions. One common method involves the oxidation of solasodine using reagents such as chromium trioxide or potassium permanganate under controlled conditions . The reaction typically requires an acidic medium and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound often involves the extraction of solasodine from plant sources, followed by its chemical conversion to this compound. The extraction process includes solvent extraction, purification, and crystallization steps to isolate solasodine. The subsequent oxidation step is similar to the laboratory synthesis but is scaled up to accommodate larger quantities .

Chemical Reactions Analysis

Types of Reactions

Solasodenone undergoes various chemical reactions, including:

    Oxidation: Conversion of solasodine to this compound.

    Reduction: Reduction of this compound to solasodine.

    Substitution: Introduction of different functional groups into the this compound molecule.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, potassium permanganate, acidic medium, elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride, mild conditions.

    Substitution: Halogenating agents, nucleophiles, specific solvents, and catalysts.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of solasodenone involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of enzymes and receptors involved in cell signaling and metabolic processes. For example, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis

Properties

IUPAC Name

(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-ene-6,2'-piperidine]-16-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H41NO2/c1-16-7-12-27(28-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(29)8-10-25(18,3)21(20)9-11-26(22,24)4/h13,16-17,20-24,28H,5-12,14-15H2,1-4H3/t16-,17+,20-,21+,22+,23+,24+,25+,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCAKPWXDUSEAEH-CLGLNXEMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6=CC(=O)CCC56C)C)C)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CCC6=CC(=O)CC[C@]56C)C)C)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H41NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90318141
Record name NSC326402
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90318141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17094-86-9
Record name SOLASODENONE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=326402
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC326402
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90318141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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